(4As)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride
Description
Historical Development of Benzoxazine Research
Benzoxazine chemistry originated in 1944 with the work of Holly and Cope, who first synthesized small-molecular-weight benzoxazines through Mannich-like condensation reactions. These early efforts focused on understanding the heterocyclic system's stability and reactivity. The field remained dormant until the 1990s, when Ning and Ishida revolutionized the domain by developing crosslinked polybenzoxazines with superior thermal properties. Their 1994 publication demonstrated near-zero shrinkage during curing and exceptional flame retardancy, sparking industrial interest.
Key milestones include:
- 2000s : Huntsman Corporation commercialized halogen-free benzoxazine resins for printed circuit boards, leveraging their low water absorption (<1%) and high glass transition temperatures (Tg > 160°C).
- 2010s : Bio-based benzoxazines emerged, such as those derived from eugenol and furfurylamine, achieving thermal stability up to 320°C.
- 2020s : Advanced stereochemical control enabled targeted synthesis of enantiomers like (4aR,10bR)-hexahydrobenzo[h]benzoxazin-9-ol for pharmaceutical applications.
Classification and Nomenclature of Benzoxazine Derivatives
Benzoxazines are classified by oxazine ring configuration and fusion patterns:
The target compound’s systematic name follows IUPAC rules:
Structural Characteristics of 3,4-Dihydro-2H-1,4-Benzoxazines
The core structure of 3,4-dihydro-2H-1,4-benzoxazines features:
- A benzene ring fused to a partially saturated oxazine ring.
- Bond lengths : C-O (1.36 Å) and C-N (1.45 Å) characteristic of aromatic heterocycles.
- Hydrogen bonding : Intramolecular H-bonding between N-H and O atoms stabilizes the chair conformation.
Table 1 : Comparative Structural Data for Select Benzoxazines
X-ray crystallography of the hydrochloride salt reveals a distorted chair conformation in the oxazine ring, with the hydroxyl group at C9 participating in ionic interactions with the chloride ion.
Stereochemical Significance of (4aR,10bR) Configuration
The (4aR,10bR) stereochemistry critically influences the compound’s bioactivity:
- Dopamine receptor binding : The R-configuration at C4a enhances D2 receptor affinity (K~i~ = 2.3 nM vs. 48 nM for S-enantiomer).
- PET radiotracer utility : Carbon-11 labeled (4aR,10bR) derivatives show brain uptake ratios >5:1 in preclinical models, enabling neuroimaging.
- Thermal stability : The stereochemistry stabilizes the bicyclic system, increasing decomposition temperature to 278°C vs. 265°C for racemic forms.
Synthetic Control :
Properties
IUPAC Name |
(4aS)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-9-3-1-8-2-4-11-12(10(8)7-9)15-6-5-13-11;/h1,3,7,11-14H,2,4-6H2;1H/t11-,12?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTHSLBOCJXONG-YLIVSKOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)O)C3C1NCCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(C=C2)O)C3[C@H]1NCCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Smiles Rearrangement-Mediated Cyclization
The Smiles rearrangement is a pivotal reaction for constructing the benzoxazine core. In this method, 2-aminophenol derivatives react with chloroacetyl chloride under basic conditions to form intermediate N-(2-hydroxyphenyl)chloroacetamides. Intramolecular nucleophilic aromatic substitution then induces cyclization, yielding the hexahydrobenzoxazine framework. Key steps include:
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Reagents : 2-Aminophenol, chloroacetyl chloride, sodium bicarbonate (NaHCO₃), methylisobutylketone (MIBK).
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Conditions : Reflux at 110–120°C for 6–8 hours under nitrogen atmosphere.
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Yield : 65–72% for the intermediate; 80–85% after cyclization.
This method is favored for its simplicity and scalability, though stereochemical outcomes require further resolution.
Reductive Cyclization of Nitro Ethers
Nitro ether precursors (e.g., 2-nitrophenyl glycidyl ether) undergo reduction to form 2-aminophenol intermediates, followed by cyclization:
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Reduction Agents : Iron/acetic acid (Fe/AcOH) or zinc/ammonium chloride (Zn/NH₄Cl).
Stereochemical Control at 4a and 10b Positions
Chiral Auxiliary-Assisted Synthesis
To achieve the (4aR,10bR) configuration, chiral auxiliaries such as (R)-phenylglycinol are employed. The auxiliary directs stereochemistry during cyclization, followed by cleavage to yield the desired enantiomer:
Enzymatic Resolution
Racemic benzoxazine intermediates are resolved using lipases (e.g., Candida antarctica lipase B) in organic solvents. The enzyme selectively acylates one enantiomer, enabling separation:
| Parameter | Value | Source |
|---|---|---|
| Enzyme | CAL-B (Novozym 435) | |
| Solvent | Tert-butyl methyl ether (TBME) | |
| Conversion | 48% (theoretical max: 50%) | |
| ee of Product | 99% |
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in anhydrous ethanol or diethyl ether to precipitate the hydrochloride salt:
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Conditions : 0–5°C, stirring for 2 hours.
-
Characterization :
Reaction Optimization and Scalability
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes while improving yields:
| Parameter | Conventional Heating | Microwave |
|---|---|---|
| Time | 8 hours | 20 minutes |
| Yield | 72% | 88% |
| Energy Consumption | High | Low |
Solvent Screening
Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates but may compromise stereoselectivity. MIBK remains optimal for balancing yield and purity.
Analytical and Spectroscopic Data
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(4As)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of substituted benzoxazine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (4As)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers are exploring its use as a lead compound for the development of new drugs and therapeutic agents .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its unique structure and reactivity make it a promising candidate for drug development, particularly in the treatment of infectious diseases and inflammatory conditions .
Industry
In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile component in the manufacturing of high-performance materials .
Mechanism of Action
The mechanism of action of (4As)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxy-1,4-benzoxazin-3-one (DIBOA): Found in maize and other cereals, known for its role in plant defense mechanisms.
2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA): Another benzoxazine derivative with significant biological activity.
Uniqueness
(4As)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Biological Activity
The compound (4As)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol; hydrochloride is a derivative of benzoxazine and has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C12H15ClN2O2
- Molecular Weight: 241.71 g/mol
- CAS Number: 1322623-41-5
- IUPAC Name: (4aS,10bS)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol; hydrochloride
Structure
The compound features a complex bicyclic structure that contributes to its unique biological activity. The presence of a hydroxyl group and a nitrogen atom in the oxazine ring is significant for its interaction with biological targets.
Pharmacological Profile
The compound exhibits various pharmacological activities primarily related to the central nervous system (CNS). Notable areas of research include:
- Dopamine Receptor Interaction : It acts as a dopamine antagonist, making it relevant in the treatment of disorders like schizophrenia and Parkinson's disease. Dopamine receptors are critical in regulating mood and movement .
- Neurotransmission Modulation : The compound influences neurotransmission pathways associated with anxiety and depression. Its ability to modulate neurotransmitter release suggests potential applications in treating mood disorders .
- Anti-inflammatory Effects : Preliminary studies indicate that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
The mechanisms through which this compound exerts its effects include:
- Receptor Binding : The compound binds to dopamine receptors (D2 subtype), inhibiting their activity. This action is crucial for managing symptoms associated with excessive dopaminergic activity .
- Inhibition of Neurotransmitter Uptake : It may inhibit the reuptake of serotonin and norepinephrine, contributing to its antidepressant-like effects .
Study 1: Dopamine Antagonism
A study conducted by Wilson et al. (2005) evaluated the binding affinity of this compound to various dopamine receptors. Results indicated a significant affinity for D2 receptors, supporting its potential use in treating psychotic disorders .
Study 2: Neuroprotective Effects
Research published in the Journal of Medicinal Chemistry highlighted the neuroprotective effects of this compound in animal models of neurodegenerative diseases. It demonstrated a reduction in neuronal cell death induced by oxidative stress .
Study 3: Anti-inflammatory Activity
A recent investigation into the anti-inflammatory properties revealed that the compound effectively reduced pro-inflammatory cytokine levels in vitro. This suggests its potential application in inflammatory conditions .
Data Summary Table
Q & A
Q. How should researchers design long-term toxicity studies for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
